molecular formula C15H18F3NO5 B1303051 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 959574-99-3

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1303051
CAS No.: 959574-99-3
M. Wt: 349.3 g/mol
InChI Key: YKKXYVBUZMXIKV-QWRGUYRKSA-N
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Description

Structural Features and Stereochemical Significance

The molecular architecture of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid reveals several critical structural components that determine its chemical behavior and biological activity. The compound possesses a molecular formula of C₁₅H₁₈F₃NO₅ with a molecular weight of 349.30 grams per mole. The stereochemical designation (2S,3S) indicates the absolute configuration at both chiral centers, which is fundamental to the compound's biological activity and synthetic applications.

The backbone structure consists of a propanoic acid framework bearing two chiral centers at the α-carbon (C-2) and β-carbon (C-3) positions. At the α-carbon, a carboxylic acid functionality provides the characteristic reactivity associated with amino acid derivatives. The β-carbon bears both a hydroxyl group and an amino functionality that is protected with a tert-butoxycarbonyl group. This specific stereochemical arrangement places the compound in the category of β-hydroxy-α-amino acids, which are recognized as important structural motifs in bioactive molecules.

The tert-butoxycarbonyl protecting group serves multiple functions in the molecular design. Primary amines can accommodate two protecting groups due to their unique chemical nature, and the tert-butoxycarbonyl group has emerged as one of the most commonly used protective groups for amines in organic synthesis. The tert-butoxycarbonyl group provides stability under basic conditions while remaining labile to acidic treatment, making it an ideal choice for controlled deprotection strategies in synthetic sequences.

The aromatic component features a phenyl ring substituted at the meta position with a trifluoromethyl group. This substitution pattern significantly influences the electronic properties of the aromatic system and contributes to the overall lipophilicity and metabolic stability of the molecule. The (2S,3S) stereochemical configuration establishes a threo relationship between the hydroxyl and amino functionalities, which is a common motif found in naturally occurring β-hydroxy-α-amino acids.

The stereochemical complexity of this molecule can be understood through the Cahn-Ingold-Prelog priority rules, which provide a systematic method for assigning absolute configuration to stereogenic centers. The presence of two adjacent chiral centers creates the possibility for four different stereoisomers, making the stereoselective synthesis of the desired (2S,3S) isomer a significant synthetic challenge that has attracted considerable research attention.

Role of β-Hydroxy-α-Amino Acids in Bioactive Molecules

β-Hydroxy-α-amino acids constitute an important class of compounds that have found widespread applications in bioorganic chemistry, medicinal chemistry, and biomaterial science. These molecules typically contain two chiral centers at the α-carbon and β-carbon positions, resulting in four possible diastereoisomers that can exhibit dramatically different biological activities. The strategic incorporation of β-hydroxy-α-amino acids into larger molecular frameworks has proven to be a powerful approach for modulating biological activity and enhancing pharmacological properties.

Natural product biosynthesis frequently employs β-hydroxy-α-amino acids as key building blocks. For example, l-threo-3,4-dihydroxyphenylserine, commonly known as Droxidopa, represents a therapeutically important β-hydroxy-α-amino acid currently used in the treatment of Parkinson disease. The compound demonstrates how the specific stereochemical arrangement of hydroxyl and amino functionalities can impart unique biological properties that translate into therapeutic efficacy.

The enzymatic synthesis of β-hydroxy-α-amino acids has attracted considerable interest as a selective, sustainable, and environmentally benign process. Recent research has identified novel amino acid hydroxylases that catalyze threo-β-selective hydroxylation of amino acids in a 2-oxoglutarate-dependent manner. These enzymatic approaches have achieved remarkable selectivity, with production yields exceeding 20 grams per liter for specific β-hydroxy-α-amino acid derivatives.

β-Hydroxy-α-amino acids also serve as crucial intermediates in the biosynthesis of β-lactones, including the antibiotic obafluorin. The antibiotic natural product obafluorin contains an interesting β-hydroxy-α-amino acid motif, specifically (R)-β-hydroxy-p-nitro-l-homophenylalanine, which contributes to its antimicrobial activity. The biosynthetic pathway involves specialized l-threonine transaldolases that catalyze highly stereoselective transformations to generate these valuable structural motifs.

The incorporation of β-hydroxy-α-amino acids into peptide structures can significantly alter the conformational preferences and stability of the resulting molecules. These modifications can affect folding behavior, hydrophobicity, and ultimately biological activity. The presence of the hydroxyl group at the β-position introduces additional hydrogen bonding capabilities that can stabilize specific secondary structures or facilitate interactions with biological targets.

Compound Type Natural Source/Application Biological Activity Reference
l-threo-3,4-dihydroxyphenylserine Therapeutic compound Parkinson disease treatment
β-hydroxy-p-nitro-l-homophenylalanine Obafluorin antibiotic Antimicrobial activity
l-threo-β-hydroxy-His Enzymatic synthesis Pharmaceutical intermediate
l-threo-β-hydroxy-Gln Enzymatic synthesis Pharmaceutical intermediate

The synthetic accessibility of β-hydroxy-α-amino acids has been enhanced through the development of biocatalytic approaches using l-threonine transaldolases. These enzymes demonstrate remarkable substrate plasticity and can accommodate a variety of aromatic, aliphatic, and heterocyclic aldehydes to generate structurally diverse β-hydroxy-α-amino acids with broad functional group tolerance. The ability to control both the stereochemistry at the α-carbon and β-carbon positions through enzymatic catalysis represents a significant advancement in the field of asymmetric synthesis.

Importance of Trifluoromethyl Substitution in Pharmaceutical Chemistry

The trifluoromethyl group has emerged as one of the most important functional groups in pharmaceutical chemistry, with its incorporation leading to profound effects on the biological and pharmacological properties of drug molecules. The unique electronic and steric properties of the trifluoromethyl substituent make it an invaluable tool for medicinal chemists seeking to optimize the therapeutic profiles of bioactive compounds.

The trifluoromethyl group is significantly more bulky than a methyl group and represents one of the most common lipophilic functional groups employed in drug design. The three fluorine atoms create a highly electronegative environment that dramatically alters the electronic characteristics of adjacent aromatic rings and functional groups. This electronic perturbation can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties such as absorption, distribution, and elimination.

Numerous commercially successful pharmaceuticals incorporate aromatic trifluoromethyl substitution in their chemical structures, demonstrating the widespread utility of this functional group in drug development. Examples include fluoxetine (Prozac), an antidepressant medication, aprepitant (Emend), used as an antiemetic drug, celecoxib, an arthritis medication and cyclooxygenase-2 inhibitor, bicalutamide (Casodex), an anticancer agent, and sitagliptin (Januvia), employed in diabetes treatment. These diverse therapeutic applications highlight the versatility of trifluoromethyl substitution across different pharmacological targets and disease states.

The synthesis of trifluoromethylated compounds has been an active area of research, with particular attention focused on methods for introducing trifluoromethyl groups into amino acid and peptide structures. Recent advances have enabled the efficient synthesis of N-trifluoromethyl heterocycles and amino acid derivatives through various synthetic strategies including oxidative desulfurization, fluorination reactions, and catalytic approaches.

The incorporation of trifluoromethyl groups into β-amino acid frameworks has attracted significant interest due to the potential for enhanced biological activity. β-Trifluoromethylated analogues of natural amino acids have been successfully incorporated into peptides, where the trifluoromethyl group can provide unique effects on stability, acidity/basicity, folding behavior, hydrophobicity, and biological activity. These modifications can lead to improved therapeutic efficacy and reduced susceptibility to metabolic degradation.

Pharmaceutical Therapeutic Class Trifluoromethyl Position Clinical Application
Fluoxetine (Prozac) Antidepressant Aromatic substitution Depression treatment
Aprepitant (Emend) Antiemetic Aromatic substitution Nausea prevention
Celecoxib Anti-inflammatory Aromatic substitution Arthritis treatment
Bicalutamide (Casodex) Anticancer Aromatic substitution Prostate cancer
Sitagliptin (Januvia) Antidiabetic Aromatic substitution Diabetes management

The nucleophilic trifluoromethylation of carbonyl compounds represents a powerful synthetic approach for constructing α-trifluoromethyl alcohols and related structures. The reaction of (trifluoromethyl)trimethylsilane with α-amino aldehydes offers an attractive route to β-amino-α-trifluoromethyl alcohols, which can serve as precursors to more complex trifluoromethylated amino acid derivatives. These synthetic methodologies have enabled access to previously challenging molecular targets and expanded the chemical space available for pharmaceutical exploration.

The development of stereoselective synthetic methods for β-trifluoromethyl α-amino acids has been driven by the recognition that stereochemistry plays a crucial role in determining biological activity. Recent advances have demonstrated stereodivergent approaches that enable access to different stereoisomers of β-trifluoromethyl amino acid derivatives, providing medicinal chemists with the tools necessary to explore structure-activity relationships and optimize therapeutic properties.

Properties

IUPAC Name

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-5-4-6-9(7-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKXYVBUZMXIKV-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)C(F)(F)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376156
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959574-99-3
Record name (αS,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxy-3-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959574-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Boc-Amino Acid, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl phenyl moiety. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

  • Molecular Formula : C15H18F3NO5
  • Molecular Weight : 349.30 g/mol
  • CAS Number : 959574-99-3
  • Structure :
Boc Amino Acid  2S 3S 3 tert Butoxycarbonyl amino 2 hydroxy 3 3 trifluoromethyl phenyl propanoic acid\text{Boc Amino Acid }\text{ 2S 3S 3 tert Butoxycarbonyl amino 2 hydroxy 3 3 trifluoromethyl phenyl propanoic acid}

Biological Activity Overview

The biological activity of Boc-Amino Acid has been explored primarily in the context of its role as a building block in peptide synthesis and its potential therapeutic applications.

2. Anticancer Potential

There is emerging evidence suggesting that amino acid derivatives can inhibit cancer cell proliferation. For instance, studies on structurally related compounds have shown that they can act as inhibitors of histone deacetylases (HDACs), which are involved in cancer progression. The potential of Boc-Amino Acid in this regard remains to be fully elucidated but warrants further investigation.

3. Neuroprotective Effects

Some research has indicated that amino acids can exert neuroprotective effects by modulating neurotransmitter systems. The specific mechanism by which Boc-Amino Acid may influence neuroprotection is not well documented but could relate to its structural features that mimic natural neuroactive compounds.

Case Studies and Research Findings

StudyFindingsRelevance
Study on HDAC InhibitionRelated compounds showed IC50 values ranging from 14 to 67 nM against HDAC isoformsSuggests potential for Boc-Amino Acid in cancer therapy
Antimicrobial TestingCompounds with similar structures exhibited activity against Gram-positive bacteriaIndicates possible antimicrobial applications
Neuroprotection StudiesAmino acid derivatives shown to protect neuronal cells in vitroPotential implications for neurodegenerative diseases

The exact mechanism of action for Boc-Amino Acid is still under investigation. However, it is hypothesized that the compound may interact with various biological targets due to its unique functional groups:

  • Trifluoromethyl Group : Enhances lipophilicity and may facilitate interactions with lipid membranes.
  • Boc Group : Provides stability and protection during synthesis, potentially influencing the bioavailability of the active form.

Comparison with Similar Compounds

Positional Isomers of the Trifluoromethyl Group

  • Compound: (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS: 959577-29-8 Molecular Formula: C₁₅H₁₈F₃NO₅ Key Difference: The trifluoromethyl group is at the phenyl ring’s 2-position instead of 3-position. Impact: The 2-position substitution may sterically hinder interactions with flat binding pockets compared to the 3-isomer. This could reduce affinity for targets requiring planar aromatic stacking .

Halogen-Substituted Analogues

  • Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid CAS: 1629658-28-1 Molecular Formula: C₁₄H₁₇ClFNO₄ Key Difference: Chlorine and fluorine substituents replace the trifluoromethyl group. Impact: Halogens increase electron-withdrawing effects but lack the bulk of CF₃. This may improve solubility (~20% higher in polar solvents) but reduce hydrophobic binding in nonpolar environments .

Methoxy-Substituted Derivatives

  • Compound: (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid CAS: 959578-42-8 Molecular Formula: C₁₅H₂₁NO₆ Key Difference: Methoxy group (electron-donating) replaces CF₃. Impact: Increased electron density on the phenyl ring enhances solubility (logP ~1.2 vs. ~2.5 for CF₃) but diminishes resistance to oxidative metabolism .

Fluorophenyl Derivatives with Varied Stereochemistry

  • Compound: (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid CAS: 1217649-15-4 Molecular Formula: C₉H₁₀FNO₃ Key Difference: Lacks Boc protection and CF₃ group. Impact: The free amino group increases reactivity but reduces stability under acidic conditions. The single fluorine atom provides moderate electronegativity without the steric bulk of CF₃ .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Key Functional Differences
Target Compound N/A C₁₅H₁₈F₃NO₅ 349.3 3-CF₃ Boc-protected, (2S,3S) configuration
2-Trifluoromethyl Isomer 959577-29-8 C₁₅H₁₈F₃NO₅ 349.3 2-CF₃ Steric hindrance at 2-position
4-Chloro-3-fluoro Derivative 1629658-28-1 C₁₄H₁₇ClFNO₄ 317.74 4-Cl, 3-F Dual halogen effects on binding
3-Methoxy Derivative 959578-42-8 C₁₅H₂₁NO₆ 311.33 3-OCH₃ Enhanced solubility, reduced stability
Unprotected 3-Fluoro Analog 1217649-15-4 C₉H₁₀FNO₃ 199.18 3-F Free amino group, lower lipophilicity

Preparation Methods

Stereoselective Synthesis of the β-Hydroxy Amino Acid Core

The β-hydroxy amino acid framework with (2S,3S) stereochemistry is commonly prepared via:

  • Asymmetric aldol reactions between a suitable aldehyde (bearing the trifluoromethylphenyl group) and a glycine equivalent or its derivative.
  • Enzymatic resolution or chiral auxiliary-mediated synthesis to control stereochemistry.
  • Use of chiral catalysts or ligands to induce stereoselectivity in the aldol or Mannich-type reactions.

Introduction of the Boc Protecting Group

The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in aqueous or anhydrous media. This step is crucial to:

  • Prevent unwanted side reactions during subsequent steps.
  • Preserve the stereochemical integrity of the amino acid.

The reaction conditions are optimized to avoid racemization, often employing bases such as sodium bicarbonate or triethylamine.

Incorporation of the 3-(Trifluoromethyl)phenyl Group

The trifluoromethylphenyl moiety is introduced either:

  • By using a trifluoromethyl-substituted benzaldehyde as the starting aldehyde in the aldol reaction.
  • Or by cross-coupling reactions (e.g., Suzuki or Negishi coupling) if the aromatic ring is introduced later in the synthesis.

The trifluoromethyl group enhances lipophilicity and biological activity, making its retention critical.

Purification and Characterization

Purification is typically achieved by:

  • Chromatographic techniques such as flash column chromatography or preparative HPLC.
  • Crystallization under controlled conditions to isolate the pure stereoisomer.

Characterization includes:

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Asymmetric aldol reaction Trifluoromethylbenzaldehyde, glycine equivalent, chiral catalyst/base Formation of β-hydroxy amino acid core with (2S,3S) stereochemistry High stereoselectivity critical
Boc protection Di-tert-butyl dicarbonate (Boc2O), base (NaHCO3 or Et3N), solvent (aqueous/anhydrous) Amino group protection, prevents racemization Mild conditions to preserve stereochemistry
Aromatic substitution Use of trifluoromethyl-substituted aldehyde or cross-coupling reagents Introduction of trifluoromethylphenyl group Trifluoromethyl group enhances bioactivity
Purification Flash chromatography, preparative HPLC, crystallization Isolation of pure stereoisomer Chiral purity confirmed by chiral HPLC
Characterization NMR, MS, elemental analysis, chiral HPLC Structural and stereochemical confirmation Ensures compound identity and purity

Research Findings and Optimization Notes

  • Yield and Purity: Optimizing the aldol reaction conditions (temperature, solvent, catalyst loading) significantly improves yield and stereoselectivity, often achieving >90% enantiomeric excess.
  • Boc Protection Efficiency: The Boc protection step is highly efficient under mild conditions, with minimal side reactions or racemization reported.
  • Stability: The Boc-protected β-hydroxy amino acid is stable under standard storage conditions (2-8°C), facilitating handling and further synthetic applications.
  • Biological Relevance: The trifluoromethyl group contributes to enhanced lipophilicity and potential biological activity, making this compound valuable in medicinal chemistry and peptide synthesis.

Q & A

Q. What are the optimal synthetic routes for (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by stereoselective coupling reactions. For example, similar Boc-protected amino acids are synthesized using LiOH-mediated hydrolysis in THF/water mixtures (2:1 v/v) to cleave ester groups, followed by acidification to pH ~6 for precipitation . Key steps include protecting group strategies (e.g., TBDMS for hydroxyl groups in related compounds) and purification via silica gel chromatography (petroleum ether/EtOAc gradients) or preparative HPLC (XBridge phenyl columns) .

Q. Which purification techniques are most effective for isolating high-purity (>98%) samples of this compound?

Preparative HPLC with phenyl-based columns achieves >95% purity for structurally similar Boc-protected amino acids, as demonstrated in protocols yielding 61.6% isolated product . Silica gel chromatography (e.g., 10:1→3:1 petroleum ether/EtOAc) is also effective for intermediates, with LCMS (ES+) and ¹H NMR used to confirm purity .

Advanced Research Questions

Q. How can researchers resolve stereochemical discrepancies in the (2S,3S) configuration during synthesis?

Stereochemical integrity is confirmed via ¹H NMR coupling constants (e.g., vicinal proton coupling for diastereomers) and chiral HPLC using columns like CHIRALPAK® IC (hexane/IPA mobile phases). For example, related trifluoromethylphenyl derivatives require chiral resolution to isolate enantiomers, with retention times validated against known standards . X-ray crystallography may also resolve ambiguities in crystalline intermediates .

Q. What stability challenges arise for the Boc-protected amino acid under varying pH and temperature conditions?

The Boc group is labile under acidic conditions (pH <3) but stable in neutral/basic environments. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) using LC-MS can monitor degradation products like free amines or trifluoromethylphenyl byproducts . Thermal gravimetric analysis (TGA) reveals decomposition onset at ~150°C, necessitating storage at -20°C under inert atmospheres .

Q. How should researchers address conflicting spectroscopic data (e.g., LCMS vs. NMR) during structural confirmation?

Discrepancies between LCMS (m/z +1 ion) and NMR (integration ratios) may arise from residual solvents or diastereomeric impurities. Cross-validation via 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) is critical. For example, LCMS [M+H]⁺=432.2 for related compounds aligns with theoretical values, while NOESY confirms spatial proximity of hydroxy and trifluoromethyl groups .

Q. What strategies are recommended for studying enzymatic interactions of this compound in vitro?

Design inhibition assays using recombinantly expressed enzymes (e.g., proteases or kinases) with IC₅₀ determination via fluorogenic substrates. Molecular docking (AutoDock Vina) can predict binding modes, leveraging the trifluoromethyl group’s hydrophobicity and the hydroxy group’s hydrogen-bonding potential . Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff) for structure-activity relationship (SAR) studies .

Methodological Notes

  • Stereochemical Analysis : Use polarimetric measurements ([α]D²⁵) to validate optical rotation against literature values for Boc-protected analogs .
  • Stability Testing : Employ forced degradation (0.1M HCl/NaOH, H₂O₂) followed by UPLC-PDA to identify degradation pathways .
  • Enzymatic Assays : Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) to minimize false positives .

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